Methamexamine
Description
However, based on structural and nomenclature similarities, it may refer to methoxetamine (MXE), a dissociative anesthetic and research chemical classified under the arylcyclohexylamine class . Methoxetamine (C₁₅H₂₁NO₂) shares structural features with ketamine and phencyclidine (PCP), including a cyclohexane ring and aryl substituents .
Given the ambiguity in nomenclature, this analysis assumes "Methamexamine" refers to methoxetamine (MXE) and proceeds with comparisons to structurally and pharmacologically related compounds.
Properties
CAS No. |
5967-60-2 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,4-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-5-7(2)6-8(3)9-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
FEDBJCMDAJPNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methamexamine can be synthesized using various methods. The most common methods involve the reduction of ephedrine or pseudoephedrine. This reduction can be achieved using different reagents such as red phosphorus and iodine, lithium aluminum hydride, or hydriodic acid . Another method involves the use of benzyl methyl ketone (BMK) and methylamine, which undergo reductive amination .
Industrial Production Methods
Industrial production of this compound often involves large-scale laboratories using the BMK method. This method is more amenable to scaling up and is suitable for industrial-scale production . The process typically involves the catalytic reduction of an intermediate formed between BMK and methylamine .
Chemical Reactions Analysis
Types of Reactions
Methamexamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid derivatives.
Reduction: The reduction of this compound can lead to the formation of amphetamine.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amphetamine.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Methamexamine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of central nervous system stimulants.
Biology: Research on its effects on neurotransmitter release and uptake.
Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and obesity.
Industry: Used in the synthesis of other chemical compounds .
Mechanism of Action
Methamexamine enters the brain and triggers the release of norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, in high concentrations, as a monoamine oxidase inhibitor . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Methoxetamine (MXE) belongs to the arylcyclohexylamine family, which includes ketamine, PCP, and methoxetamine derivatives. Key structural differences lie in substituent groups:
- Methoxetamine : Contains a methoxy group (-OCH₃) at the aromatic ring and an ethylamine side chain .
- Ketamine: Features a chloro-substituted aromatic ring and a methylamino group.
- Phencyclidine (PCP) : Lacks oxygenated substituents and has a piperidine ring.
Table 1: Structural and Molecular Comparisons
| Compound | Molecular Formula | Key Substituents | Pharmacological Class |
|---|---|---|---|
| Methoxetamine | C₁₅H₂₁NO₂ | Methoxy, ethylamine | Arylcyclohexylamine |
| Ketamine | C₁₃H₁₆ClNO | Chloro, methylamine | Arylcyclohexylamine |
| PCP | C₁₇H₂₅N | Piperidine ring | Arylcyclohexylamine |
| Methoxamine* | C₁₁H₁₇NO₂ | Methoxy, phenethylamine | α1-adrenergic agonist |
*Methoxamine () is pharmacologically distinct and included for nomenclature clarity.
Pharmacodynamic and Clinical Profiles
A. Mechanism of Action
- Methoxetamine : Acts as an NMDA receptor antagonist, similar to ketamine and PCP, but with additional affinity for serotonin and dopamine transporters .
- Ketamine : Primarily inhibits NMDA receptors, with rapid-acting antidepressant effects.
- PCP : Potent NMDA antagonism but higher risk of neurotoxicity and psychosis .
B. Duration and Potency
- Methoxetamine : Anecdotal reports suggest a longer duration (4–6 hours) compared to ketamine (30–60 minutes) due to slower metabolism .
- PCP : Prolonged effects (6–24 hours) but with higher risk of agitation and overdose .
Table 2: Pharmacodynamic Comparisons
| Parameter | Methoxetamine | Ketamine | PCP |
|---|---|---|---|
| NMDA Affinity | Moderate | High | Very High |
| Duration | 4–6 hours | 0.5–1 hour | 6–24 hours |
| Common Uses | Research chemical | Anesthetic, antidepressant | Illicit recreational |
| Safety Profile | Limited data; anecdotal reports of bladder sparing* | Bladder toxicity at high doses | High neurotoxicity |
*Claims about reduced bladder toxicity in MXE lack rigorous clinical validation .
Metabolic and Toxicological Considerations
- Anecdotal evidence suggests lower urinary tract toxicity than ketamine, but this remains unverified .
- Ketamine: Metabolized to norketamine; chronic use linked to cystitis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
